molecular formula C7H6N2O B102282 6-Methoxynicotinonitrile CAS No. 15871-85-9

6-Methoxynicotinonitrile

Katalognummer: B102282
CAS-Nummer: 15871-85-9
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: DFPYAQAFVHRSAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo(L-Phe-L-Pro), auch bekannt als Cyclo(L-Phenylalanyl-L-Prolin), ist ein zyklisches Dipeptid, das aus den Aminosäuren Phenylalanin und Prolin besteht. Diese Verbindung gehört zur Diketopiperazin-Familie, die zyklische Dipeptide sind, die häufig in der Natur vorkommen. Cyclo(L-Phe-L-Pro) wurde aus verschiedenen mikrobiellen Quellen isoliert, darunter Pseudomonas fluorescens und Pseudomonas alcaligenes . Es zeigt eine Reihe von biologischen Aktivitäten und ist daher Gegenstand wissenschaftlicher Forschung.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Cyclo(L-Phe-L-Pro) kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung linearer Dipeptide unter bestimmten Bedingungen. Beispielsweise kann das lineare Dipeptid L-Phenylalanyl-L-Prolin unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie Triethylamin cyclisiert werden . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Cyclo(L-Phe-L-Pro) erfolgt oft durch Fermentationsprozesse mit mikrobiellen Stämmen, die diese Verbindung auf natürliche Weise produzieren. Beispielsweise können Pseudomonas fluorescens und Pseudomonas alcaligenes in geeigneten Medien kultiviert werden, und die Verbindung kann aus dem Kulturüberstand isoliert werden . Der Isolierungsprozess kann eine Lösungsmittelextraktion beinhalten, gefolgt von Reinigungstechniken wie Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

Cyclo(L-Phe-L-Pro) unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Gängige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid in wässriger Lösung.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Elektrophile aromatische Substitution mit Reagenzien wie Brom in Essigsäure.

Hauptprodukte

    Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.

    Reduktion: Reduzierte Formen der Verbindung mit veränderten chemischen Eigenschaften.

    Substitution: Substituierte Derivate mit neuen funktionellen Gruppen am Phenylring.

Wissenschaftliche Forschungsanwendungen

Cyclo(L-Phe-L-Pro) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Cyclo(L-Phe-L-Pro) entfaltet seine Wirkungen durch verschiedene Mechanismen:

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(L-Phe-L-Pro) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified chemical properties.

    Substitution: Substituted derivatives with new functional groups on the phenyl ring.

Vergleich Mit ähnlichen Verbindungen

Cyclo(L-Phe-L-Pro) kann mit anderen zyklischen Dipeptiden verglichen werden, wie zum Beispiel:

Cyclo(L-Phe-L-Pro) ist einzigartig aufgrund seiner spezifischen Kombination aus Phenylalanin und Prolin, die im Vergleich zu anderen zyklischen Dipeptiden unterschiedliche biologische Aktivitäten und Wirkmechanismen verleiht.

Biologische Aktivität

6-Methoxynicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C7H6N2O\text{C}_7\text{H}_6\text{N}_2\text{O} and features a methoxy group and a nitrile group attached to a pyridine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against resistant strains such as Staphylococcus aureus . Its structural similarity to other bioactive compounds supports further investigation into its pharmacological effects.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
  • Anticonvulsant Activity : Some derivatives of this compound are being explored for their anticonvulsant effects, indicating a broader spectrum of neuropharmacological applications .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The methoxy and nitrile groups enhance its binding affinity, potentially modulating various biological pathways .

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

  • Reaction with Trimethylsilyl Cyanide : Involves the reaction of 6-methoxynicotinic acid with trimethylsilyl cyanide in the presence of a palladium catalyst.
  • Copper-Catalyzed Coupling : Utilizes copper catalysts to couple 6-methoxynicotinic bromide with copper cyanide .

These methods highlight the versatility in synthesizing this compound for research purposes.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibits cell proliferation in cancer cell lines
AnticonvulsantPotential anticonvulsant activity

Notable Research Findings

  • Antibacterial Activity : A study highlighted that several nicotinonitrile derivatives, including this compound, exhibited significant antibacterial activity against methicillin-resistant strains, indicating their potential as therapeutic agents .
  • Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting its role in modulating inflammation pathways .
  • In Vivo Studies : Animal models have shown promising results regarding the efficacy of this compound derivatives in reducing tumor size and enhancing survival rates in cancer models, warranting further clinical exploration .

Eigenschaften

IUPAC Name

6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYAQAFVHRSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371595
Record name 6-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15871-85-9
Record name 6-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-aminomethylphenylboronic acid hydrochloride (2.0 g, 13.2 mmol) in methanol (20 ml) was added di-tert-butyl dicarbonate (3.16 g, 15.5 mmol) and sodium bicarbonate (3.32 g, 19.8 mmol). The mixture was sonicated for 4 h then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over anhydrous magnesium sulfate and the solvent evaporated to give (4-bromo-benzyl)-carbamic acid tert-butyl ester (1.8 g, 13.2 mmol, 100%) as a white solid. To 6-chloro-nicotinonitrile (15 g, 0.11 mol) under argon atmosphere was added 25% sodium methoxide in methanol (11.7 g, 0.22 mol) and the mixture heated under reflux for 20 h. The methanol was evaporated and the residue partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with water, brine, dried over anhydrous magnesium sulfate and the solvent evaporated to give 6-methoxy-nicotinonitrile (17.0 g, 0.13 mol, 117%) as a white solid. To 6-methoxy-nicotinonitrile (13.2 g, 99 mmol) in acetic acid (32 ml) was added sodium acetate (8.1 g, 99 mmol). The mixture was stirred and a solution of bromine (31.5 g, 197 mmol) in acetic acid (32 ml) added. The mixture was heated to 80° C. for 48 h. The reaction mixture was poured into water and extracted with diethyl ether. The organic phase was washed with 4M aqueous sodium hydroxide solution, 5% sodium thiosulfate solution, dried over anhydrous potassium carbonate and the solvent was evaporated to give 5-bromo-6-methoxy-nicotinonitrile (11.9 g, 56 mmol, 57%). To a solution of 2-methoxy-5-cyanopyridine-3-boronic acid (1.0 g, 4.0 mmol) in 1,2-dimethoxyethane (10 ml) was added (4-bromo-benzyl)-carbamic acid tert-butyl ester (0.42 g, 2.0 mmol), tetrakis(triphenylphosphine)palladium (0) (114 mg, 0.1 mmol) and 2M aqueous sodium carbonate (1 ml, 2.0 mmol). The reaction was heated to 150° C. for 10 min in a microwave over. The mixture was concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was washed with water, then brine, dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was purified on silica gel eluting with 5:1 heptane/ethyl acetate to give [4-(5-cyano-2-methoxy-pyridin-3-yl)-benzyl]-carbamic acid tert-butyl ester as a white solid (0.5 g, 1.47 mmol, 37%). To a solution of [4-(5-cyano-2-methoxy-pyridin-3-yl)-benzyl]-carbamic acid tert-butyl ester (0.5 g, 1.5 mmol) in dichloromethane (5 ml) at 0° C. was added trifluoroacetic acid (5 ml, 28 mmol). The reaction mixture was stirred for 30 min at 0° C. before the solvent was evaporated and the residue purified on a SCX column (eluted with 2M ammonia in methanol) to give 5-(4-aminomethyl-phenyl)-6-methoxy-nicotinonitrile as a clear glass (0.39 g, 1.6 mmol, 107%). To a solution of 5-(4-aminomethyl-phenyl)-6-methoxy-nicotinonitrile (57.3 mg, 0.24 mmol) in dichloromethane (2 ml) was added triethylamine (73.0 mg, 0.72 mmol) and 2-(trifluoromethoxy)benzenesulfonyl chloride. The reaction mixture was agitated for 20 hours and the solvent evaporated under reduced pressure. The crude product was taken up in dimethyl sulfoxide (1 ml) and purified by preparatory LCMS. The solvent was evaporated under reduced pressure to give the title compound (19.1 mg, 0.04 mmol, 17%). 1H NMR (400 MHz, DMSO-d6): δ 8.68 (d, 1H), 8.47 (t, 1H), 8.15 (d, 1H), 7.90 (m, 1H), 7.73 (m, 1H), 7.45-7.55 (m, 4H), 7.31 (d, 2H), 4.19 (d, 2H), 3.96 (s, 3H) ppm; MS (ESI) m/z: 464.3 [M+H]+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxynicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-Methoxynicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-Methoxynicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-Methoxynicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-Methoxynicotinonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.